molecular formula C25H20O5 B2453618 Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 618389-51-8

Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2453618
CAS No.: 618389-51-8
M. Wt: 400.43
InChI Key: JGTVKYPORYWTBV-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic organic compound with a complex structure. It belongs to the class of chromen derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyl group, a chromen ring system, and an oxyacetate moiety, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-17-24(19-10-6-3-7-11-19)25(27)21-13-12-20(14-22(21)30-17)28-16-23(26)29-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTVKYPORYWTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring system can be synthesized through a condensation reaction between an appropriate phenol derivative and a β-ketoester in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Oxyacetate Moiety: The oxyacetate group is typically introduced through an esterification reaction involving the chromen derivative and chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the oxyacetate moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl chloride, chloroacetic acid, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate has several notable applications in scientific research:

  • Chemistry :
    • Synthesis Precursor : It serves as a precursor in the synthesis of more complex coumarin derivatives, facilitating the development of new compounds with enhanced properties.
  • Biology :
    • Antioxidant Activity : The compound exhibits significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
    • Anti-inflammatory Effects : Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
  • Medicine :
    • Anticancer Potential : this compound has been evaluated for its ability to induce apoptosis in cancer cells. It shows promise in treating various cancer types by modulating signaling pathways associated with cell survival and proliferation.
  • Industry :
    • Material Development : The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical characteristics for industrial applications.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study examining the effects on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through caspase activation. The compound also inhibited the expression of epidermal growth factor receptor (EGFR), often overexpressed in aggressive breast cancers.

Case Study 2: Anti-inflammatory Effects

In another investigation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The benzyl group and oxyacetate moiety can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
  • Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropionate
  • Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxybutyrate

Uniqueness

Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, chromen ring, and oxyacetate moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of chromen derivatives. Its unique structural features confer a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a chromen ring system, a benzyl group, and an oxyacetate moiety. The synthesis typically involves:

  • Formation of the Chromen Ring : A condensation reaction between a phenol derivative and a β-ketoester in the presence of an acid catalyst.
  • Introduction of the Benzyl Group : Achieved via nucleophilic substitution using benzyl chloride and a suitable base.
  • Formation of the Oxyacetate Moiety : Conducted through esterification with chloroacetic acid in the presence of a base .

Anticancer Activity

This compound shows promising anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µg/mL)
HepG-2 (liver cancer)22.5 ± 0.3
HCT-116 (colon cancer)15.4 ± 0.5
A549 (lung cancer)39 - 48

The mechanism involves modulation of signaling pathways such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), leading to reduced migration and invasion of cancer cells .

Anti-inflammatory and Antioxidant Effects

The compound exhibits anti-inflammatory properties by reducing oxidative stress markers and modulating inflammatory pathways. It interacts with various enzymes involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Bacillus subtilis0.02 mg/mL
Mycobacterium smegmatis0.625 mg/mL
Fusarium oxysporum0.625 mg/mL

These findings suggest its potential as an antibacterial and antifungal agent .

The biological effects of this compound are primarily mediated through its interaction with molecular targets such as:

  • Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptors : It may interact with cell surface receptors, modulating their activity and influencing cellular responses.

This multifaceted mechanism underlies its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study focusing on its effects on lung cancer cells demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase through up-regulation of p21 expression.
  • Anti-inflammatory Research : Another research project explored its capability to reduce inflammatory cytokines in vitro, suggesting potential applications in chronic inflammatory diseases.

These studies underscore the compound's promise as a therapeutic agent across multiple disease contexts .

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